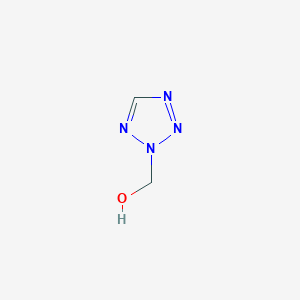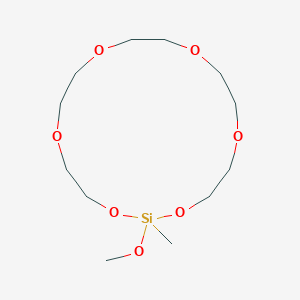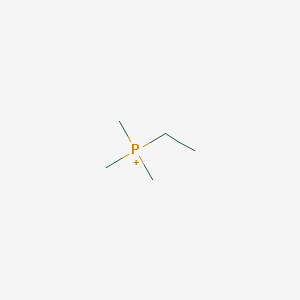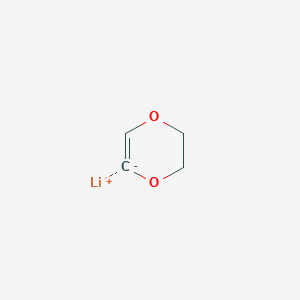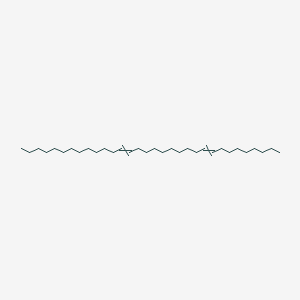
Dotriaconta-9,19-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dotriaconta-9,19-diene is a hydrocarbon compound with the molecular formula C32H62 It is characterized by the presence of two double bonds located at the 9th and 19th positions in a 32-carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dotriaconta-9,19-diene can be synthesized through several methods, including:
Dehydration of Alcohols: This method involves the removal of water from alcohols to form alkenes. For instance, the dehydration of long-chain diols can yield this compound.
Dehydrohalogenation of Organohalides: This process involves the elimination of hydrogen halides from organohalides, resulting in the formation of alkenes
Industrial Production Methods: Industrial production of this compound typically involves the catalytic cracking of long-chain hydrocarbons. This method is efficient for producing large quantities of the compound and involves the use of catalysts to break down larger molecules into smaller, more useful ones.
Análisis De Reacciones Químicas
Types of Reactions: Dotriaconta-9,19-diene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated alkenes
Aplicaciones Científicas De Investigación
Dotriaconta-9,19-diene has several applications in scientific research, including:
Chemistry: Used as a model compound for studying the behavior of long-chain alkenes in various chemical reactions.
Biology: Investigated for its potential role in biological membranes and its interactions with other biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other complex molecules
Mecanismo De Acción
The mechanism of action of dotriaconta-9,19-diene involves its interaction with various molecular targets and pathways. Due to its hydrophobic nature, it can integrate into lipid bilayers and affect membrane fluidity and permeability. Additionally, its double bonds can participate in various chemical reactions, influencing its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Dotriaconta-9,19-diene can be compared with other similar long-chain alkenes, such as:
Hexatriacontane: A 36-carbon alkane with no double bonds.
Octatriacontadiene: A 38-carbon diene with double bonds at different positions.
Tetratriacontane: A 34-carbon alkane with no double bonds.
Uniqueness: this compound is unique due to its specific double bond positions, which confer distinct chemical and physical properties. Its structure allows for specific interactions and reactivity patterns that differ from other long-chain alkenes .
Propiedades
Número CAS |
82122-64-3 |
|---|---|
Fórmula molecular |
C32H62 |
Peso molecular |
446.8 g/mol |
Nombre IUPAC |
dotriaconta-9,19-diene |
InChI |
InChI=1S/C32H62/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,26,28H,3-16,18,20-25,27,29-32H2,1-2H3 |
Clave InChI |
KEJBGHUMFZRWIY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC=CCCCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


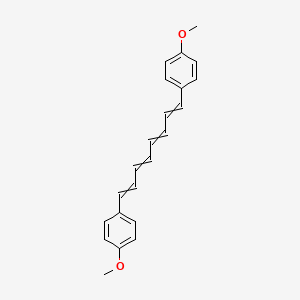
methanone](/img/structure/B14424648.png)
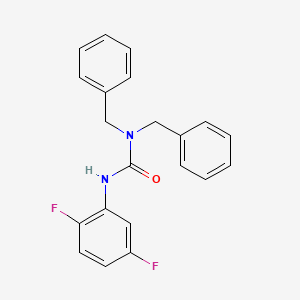
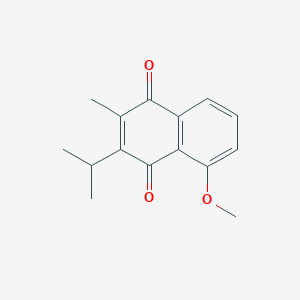
![3-Phenylpyrrolo[2,1-A]phthalazine](/img/structure/B14424665.png)
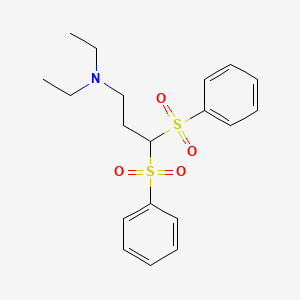

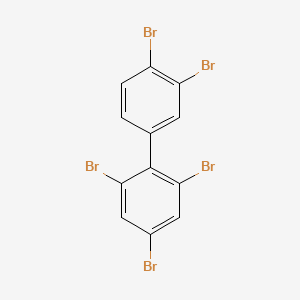
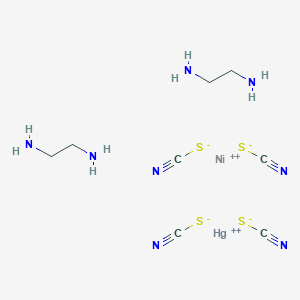
![4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14424688.png)
